(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione
CAS No.:
Cat. No.: VC13782865
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O2 |
|---|---|
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | (6aR)-6a,7,8,11-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,9-dione |
| Standard InChI | InChI=1S/C12H12N2O2/c15-11-6-5-10-12(16)13-9-4-2-1-3-8(9)7-14(10)11/h1-4,10H,5-7H2,(H,13,16)/t10-/m1/s1 |
| Standard InChI Key | QIXZDVWCHNNMDZ-SNVBAGLBSA-N |
| Isomeric SMILES | C1CC(=O)N2[C@H]1C(=O)NC3=CC=CC=C3C2 |
| SMILES | C1CC(=O)N2C1C(=O)NC3=CC=CC=C3C2 |
| Canonical SMILES | C1CC(=O)N2C1C(=O)NC3=CC=CC=C3C2 |
Introduction
Chemical and Structural Properties
(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a] diazepine-3,11(2H)-dione is defined by a polycyclic framework integrating a benzodiazepine moiety fused to a pyrrolidine ring. The stereochemistry at the 11a position distinguishes the R-enantiomer from its S-counterpart. Key physicochemical properties include:
Synthesis and Enantioselective Preparation
A hypothetical pathway might involve:
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Formation of the Pyrrolidine Ring: Cyclization of a γ-aminobutyric acid derivative.
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Benzodiazepine Construction: Condensation with an o-aminobenzaldehyde derivative.
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Oxidation: Introduction of ketone groups at positions 3 and 11.
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Chiral Resolution: Separation of R- and S-enantiomers via chiral HPLC.
Optimizing yield and enantiomeric excess (ee) remains a challenge, necessitating further methodological development.
Research Gaps and Future Directions
Current knowledge gaps include:
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Synthetic Methodology: Lack of detailed protocols for enantioselective synthesis.
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Biological Profiling: Absence of in vitro or in vivo activity data.
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Structural Characterization: Unresolved crystal structure and electronic properties.
Priorities for future research include:
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Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency or selectivity.
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Target Identification: Screening against cancer cell lines or neurological receptors.
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Formulation Development: Improving solubility and bioavailability through prodrug strategies.
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